(E)-ethyl 1-(phenyl((phenylsulfonyl)imino)methyl)piperidine-4-carboxylate
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Overview
Description
(E)-ethyl 1-(phenyl((phenylsulfonyl)imino)methyl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound, in particular, is characterized by its unique structure, which includes a piperidine ring, a phenylsulfonyl group, and an ethyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 1-(phenyl((phenylsulfonyl)imino)methyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of piperidine-4-carboxylate with phenylsulfonyl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with phenylisocyanate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 1-(phenyl((phenylsulfonyl)imino)methyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylsulfonyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(E)-ethyl 1-(phenyl((phenylsulfonyl)imino)methyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (E)-ethyl 1-(phenyl((phenylsulfonyl)imino)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Phenylsulfonyl derivatives: Compounds with similar sulfonyl groups but different core structures.
Ethyl esters: Compounds with ethyl ester functional groups but different substituents.
Uniqueness
(E)-ethyl 1-(phenyl((phenylsulfonyl)imino)methyl)piperidine-4-carboxylate is unique due to its combination of a piperidine ring, phenylsulfonyl group, and ethyl ester moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 1-[(E)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-2-27-21(24)18-13-15-23(16-14-18)20(17-9-5-3-6-10-17)22-28(25,26)19-11-7-4-8-12-19/h3-12,18H,2,13-16H2,1H3/b22-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIFMJKPPCAALM-LSDHQDQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)/C(=N/S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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